

An In-depth Technical Guide to Fmoc-D-Isoleucine: Properties, Protocols, and Applications

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Compound of Interest		
Compound Name:	Fmoc-D-Isoleucine	
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Fmoc-D-isoleucine is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry, drug development, and biotechnology.[1] As a non-natural, chiral building block, its incorporation into peptide sequences offers unique advantages, primarily enhancing stability against enzymatic degradation and modulating biological activity.[2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **Fmoc-D-isoleucine** for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Fmoc-D-isoleucine, systematically named N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a white crystalline powder.[1][3] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α -amino functionality, which can be readily removed under mild basic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][4]

Quantitative data and key physical properties are summarized in the table below for ease of reference.



Property	Value	References
Synonyms	Fmoc-D-lle-OH, N-α-Fmoc-D-isoleucine, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid	[1][3]
CAS Number	143688-83-9	[1][2][3]
Molecular Formula	C21H23NO4	[1][2][3]
Molecular Weight	353.4 g/mol	[1][2][3][5]
Appearance	White to off-white solid/powder	[1][3][5]
Melting Point	146 - 150 °C	[3]
Optical Rotation	[a]D25 = +10 ±1° (c=1 in DMF)	[3]
Purity	≥98% (HPLC), >98.5% (Chiral HPLC)	[1][3]
Solubility	Soluble in DMF, DMSO, NMP; slightly soluble in water; insoluble in ethanol and ether.	[2][5][6][7]
Storage Conditions	0 - 8 °C, -20°C for long-term powder storage	[1][3][5]

Key Experimental Protocols

The primary application of **Fmoc-D-isoleucine** is in solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its use in peptide synthesis, including the critical deprotection step and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Isoleucine

This protocol outlines the standard manual steps for incorporating an **Fmoc-D-isoleucine** residue into a growing peptide chain on a solid support (resin).

Materials:



- Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
- Fmoc-D-Isoleucine
- Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide)
- Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Reagent: 20% piperidine in DMF (v/v)
- Washing Solvents: DMF, DCM, Methanol (MeOH)
- Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or TFA/TIS/water (95:2.5:2.5)

Methodology:

- Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with DMF for at least 1 hour.[8]
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by adding 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh aliquot of the deprotection solution for 10-15 minutes.[9]
- Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of Fmoc-D-Isoleucine and a slightly lower equivalence of the coupling reagent (e.g., HATU) in DMF. Add 8-10 equivalents of a base like DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[8]
- Coupling: Add the activated **Fmoc-D-Isoleucine** solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[4]
- Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.



- Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
 Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide under vacuum.



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Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fmoc Deprotection Protocol

This protocol details the specific step of removing the Fmoc protecting group, which is crucial for elongating the peptide chain.

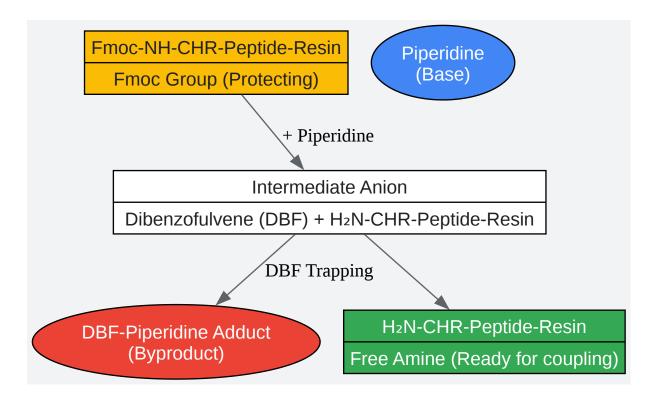
Materials:

- Fmoc-protected peptidyl-resin
- Deprotection solution: 20% (v/v) piperidine in high-purity DMF. Alternatives like 4-methylpiperidine (4-MP) can also be used.[10]
- · DMF for washing

Methodology:



- Initial Treatment: Add the 20% piperidine in DMF solution to the peptidyl-resin (e.g., 5 mL for a 0.1 mmol synthesis scale).[9]
- Agitation: Gently agitate the resin slurry for 1-3 minutes. This initial, short treatment removes a significant portion of the Fmoc groups.[9]
- Drain: Drain the deprotection solution from the reaction vessel.
- Second Treatment: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.
- Main Deprotection: Agitate the slurry for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Washing: Drain the reagent and wash the resin thoroughly with DMF (at least 3-5 times) to completely remove piperidine and byproducts. The completion of this wash is critical to prevent side reactions in the subsequent coupling step.



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Mechanism of Fmoc Deprotection by Piperidine.

HPLC Analysis for Purity Assessment



High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the synthesized peptide. A standard reverse-phase method is described below.

Materials:

- Crude or purified peptide sample
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Diluent: 50% ACN in water

Methodology:

- Sample Preparation: Dissolve a small amount of the peptide (approx. 1 mg/mL) in the diluent.[11]
- System Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
- Injection: Inject 10-20 μL of the prepared sample onto the column.
- Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be from 5% B to 95% B over 30-40 minutes.
- Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 254 nm.[11] The Fmoc group itself has a strong absorbance around 265 nm, which is useful for monitoring deprotection efficiency.
- Data Analysis: Integrate the peak areas to determine the purity of the target peptide relative to any impurities or deletion sequences.

Applications in Research and Drug Development



The inclusion of D-amino acids like D-isoleucine is a key strategy in modern peptide-based drug design.

- Enhanced Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases in biological systems, which significantly increases their in-vivo half-life and bioavailability.[2]
- Modulation of Secondary Structure: The D-configuration can disrupt or induce specific secondary structures like β-turns or disrupt α-helices, which can be used to fine-tune the peptide's conformation for improved receptor binding and selectivity.[2]
- Drug Development: **Fmoc-D-isoleucine** is a building block for synthesizing therapeutic peptides, including antimicrobial peptides (AMPs), enzyme inhibitors, and neuropeptide analogs, where stability and specific stereochemistry are crucial for efficacy.[1][2]
- Peptide Libraries: It is used to generate diverse peptide libraries for high-throughput screening in drug discovery programs.[1]

Safety and Handling

Fmoc-D-isoleucine is intended for laboratory research use only.[12] While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, standard laboratory safety practices should be observed.[12]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[12][13]
- Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area.
- First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[12]
- Storage: Store in a cool, dry place, typically refrigerated at 2-8°C for short-term and -20°C for long-term storage to maintain stability.[5][15]



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